molecular formula C9H12N2O3 B515163 2-Nitro-3-propoxyaniline

2-Nitro-3-propoxyaniline

Cat. No.: B515163
M. Wt: 196.2g/mol
InChI Key: DDLJUWNTNFDLNU-UHFFFAOYSA-N
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Description

2-Nitro-3-propoxyaniline is a chemical compound of interest in scientific research, particularly in the field of synthetic chemistry and the study of structure-activity relationships. Its structural analogy to 5-Nitro-2-propoxyaniline, a well-known high-intensity sweetener, positions it as a potential intermediate or derivative for investigating interactions with taste receptors . Research into such aniline derivatives is valuable for understanding the molecular basis of sweetness and for the design of novel compounds, including potential photoreactive versions for photoaffinity labeling studies . These studies aim to elucidate the binding mechanisms of small molecules to biological targets like the sweet taste receptor. The compound serves as a useful scaffold for probing biochemical pathways and for the development of specialized chemical tools in sensory biology and chemical biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.2g/mol

IUPAC Name

2-nitro-3-propoxyaniline

InChI

InChI=1S/C9H12N2O3/c1-2-6-14-8-5-3-4-7(10)9(8)11(12)13/h3-5H,2,6,10H2,1H3

InChI Key

DDLJUWNTNFDLNU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1[N+](=O)[O-])N

Canonical SMILES

CCCOC1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Nitro-2-propoxyaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 5-Nitro-2-propoxyaniline (CAS No: 553-79-7), a significant organic compound with a notable history and continued relevance in synthetic chemistry. Initially famed for its intense sweetness, leading to its designation as P-4000, its trajectory was altered by toxicological findings that curtailed its use as a food additive. Today, it serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document, intended for researchers, scientists, and professionals in drug development, consolidates critical information on its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and safety considerations. By integrating established data with practical insights, this guide aims to be an essential resource for leveraging the unique characteristics of this nitroaromatic amine in modern research and development.

Chemical Identity and Nomenclature

A critical point of clarification is the nomenclature of the subject compound. While the query specified "2-Nitro-3-propoxyaniline," extensive database searches confirm that the scientifically and commercially significant isomer is 5-Nitro-2-propoxyaniline . The vast body of literature, including patents, safety data, and research articles, pertains to this specific structure. It is presumed that "this compound" is a misnomer, and this guide will therefore focus exclusively on the well-documented 5-Nitro-2-propoxyaniline.

This compound is an aromatic amine characterized by a benzene ring substituted with a nitro group (-NO2), an amino group (-NH2), and a propoxy group (-OCH2CH2CH3). The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

The molecular structure of 5-Nitro-2-propoxyaniline is fundamental to its chemical behavior. The electron-withdrawing nature of the nitro group and the electron-donating effects of the amino and propoxy groups create a unique electronic environment on the aromatic ring, influencing its reactivity in synthetic applications.[2]

Caption: Molecular structure of 5-Nitro-2-propoxyaniline.

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValue
CAS Number 553-79-7[2][3][4][5][6]
IUPAC Name 5-nitro-2-propoxyaniline[1][4]
Synonyms P-4000, Ultrasüss, 2-Amino-4-nitro-1-propoxybenzene[3][6][7]
Molecular Formula C₉H₁₂N₂O₃[1][5][6]
Molecular Weight 196.20 g/mol [1][3][4]
SMILES CCCOC1=C(C=C(C=C1)[O-])N[8]
InChI InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3[2][4]
InChIKey RXQCEGOUSFBKPI-UHFFFAOYSA-N[2][4]
Physicochemical and Toxicological Properties

The utility and handling requirements of a chemical are dictated by its physical and toxicological properties. 5-Nitro-2-propoxyaniline is an orange crystalline solid with limited solubility in water but better solubility in organic solvents.[1][2]

PropertyValueSource(s)
Appearance Orange solid/crystals[1][3]
Melting Point 47.5-49 °C[1][3][4][6][8]
Boiling Point 367 °C at 760 mmHg (Predicted)[6]
Water Solubility 0.136 mg/mL at 20 °C[1][4][6]
logP (Octanol-Water Partition) 2.4[4][8]
Stability Stable in boiling water and dilute acids[3][7]

The most significant aspect of this compound's history is its toxicity. Originally used as the artificial sweetener P-4000, reported to be approximately 4,000 times sweeter than sucrose, its use was banned in the United States by the FDA in 1950.[1][7] This decision was based on chronic toxicity studies that revealed potential for injury in rats at low dietary levels.[1] Consequently, any food containing detectable levels of 5-nitro-2-propoxyaniline is considered adulterated.[7]

Key Hazards:

  • Potential for adverse health effects with prolonged or repeated exposure.

  • Classified as a non-nutritive sweetener and a prohibited food additive.[4][6]

Due to its toxicological profile, handling requires stringent safety protocols, as detailed in Section 5.

Synthesis and Reaction Mechanisms

The synthesis of 5-Nitro-2-propoxyaniline typically involves multi-step processes starting from more common precursors. A representative synthetic pathway involves the propoxylation of a substituted chloronitrobenzene followed by partial reduction of a dinitro intermediate or amination.

A plausible and referenced synthetic route begins with 2,4-dinitrochlorobenzene.[3] The causality behind this choice of starting material is its commercial availability and the activation of the chlorine atom for nucleophilic aromatic substitution by the two electron-withdrawing nitro groups.

Caption: A representative synthetic route to 5-Nitro-2-propoxyaniline.

This protocol is a generalized representation based on established chemical principles for nitroaniline synthesis.

  • Step 1: Propoxylation.

    • Rationale: To introduce the propoxy group onto the aromatic ring. The reaction proceeds via nucleophilic aromatic substitution, where the propoxide ion displaces the chloride.

    • Procedure: Dissolve 2,4-dinitrochlorobenzene in an excess of n-propanol. Slowly add a stoichiometric amount of a strong base, such as potassium hydroxide, while monitoring the temperature. Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

    • Work-up: Cool the reaction mixture, neutralize with a dilute acid, and extract the product, 1-propoxy-2,4-dinitrobenzene, using an appropriate organic solvent. Purify by recrystallization or chromatography.

  • Step 2: Selective Reduction.

    • Rationale: To selectively reduce one of the two nitro groups to an amine. The nitro group ortho to the propoxy group is more sterically hindered and electronically influenced, allowing for selective reduction of the para-nitro group under controlled conditions using specific reagents like sodium sulfide (Zinin reduction).

    • Procedure: Dissolve the purified 1-propoxy-2,4-dinitrobenzene in an alcoholic solvent (e.g., ethanol). Prepare a solution of sodium sulfide or ammonium sulfide and add it dropwise to the dinitro compound solution. The reaction is often exothermic and may require cooling.

    • Work-up: After the reaction is complete, the crude 5-Nitro-2-propoxyaniline is isolated by filtration or extraction. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final orange crystalline product.

Applications in Research and Drug Development

Despite its prohibition as a food additive, 5-Nitro-2-propoxyaniline remains a valuable building block in organic synthesis.[1][2] Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilically activated aromatic ring—makes it a versatile intermediate.

  • Pharmaceutical Synthesis: The aniline moiety can be readily diazotized or acylated to build more complex molecular scaffolds. The nitro group can be reduced to a second amine, creating a diamine precursor, or can serve as a directing group for further aromatic substitutions.

  • Dye and Pigment Industry: Nitroanilines are common precursors in the synthesis of azo dyes. The diazonium salt derived from 5-Nitro-2-propoxyaniline can be coupled with various aromatic compounds to produce a range of colored substances.[2]

  • Agrochemicals: The nitroaromatic structure is a feature in some classes of herbicides and pesticides. This compound can serve as a starting point for the synthesis of novel agrochemical candidates.[2]

  • Chemical Biology Research: Derivatives of 5-Nitro-2-propoxyaniline have been synthesized as photoreactive probes to study the interactions between artificial sweeteners and their biological receptors.[9] This highlights its utility as a model compound in understanding structure-activity relationships.

Analytical Methodologies

Accurate detection and quantification of nitroanilines are crucial for process control, environmental monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its sensitivity and because it does not require derivatization for these polar, thermolabile compounds.[10]

The following is a standard protocol for the analysis of nitroaniline isomers, which can be adapted for 5-Nitro-2-propoxyaniline.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: To concentrate the analyte from a dilute matrix (e.g., wastewater) and remove interfering substances.

    • Procedure:

      • Condition a C18 SPE cartridge with methanol, followed by deionized water.

      • Load a known volume of the aqueous sample onto the cartridge.

      • Wash the cartridge with a weak solvent mixture to remove hydrophilic impurities.

      • Elute the analyte using a small volume of a strong organic solvent like acetonitrile or methanol.

      • The eluate can be injected directly or evaporated and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the analyte.

    • Quantification: Based on a calibration curve generated from standards of known concentrations.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Sample->SPE Concentrate Concentrated Analyte SPE->Concentrate HPLC HPLC System (C18 Column) Concentrate->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Result Quantitative Result Data->Result

Caption: Workflow for the quantitative analysis of 5-Nitro-2-propoxyaniline.

Safety, Handling, and Disposal

Given its toxicological profile, all work with 5-Nitro-2-propoxyaniline must be conducted with appropriate engineering controls and personal protective equipment (PPE).

  • Handling:

    • Work in a well-ventilated fume hood to avoid inhalation of dust.

    • Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company. Do not allow it to enter the sewer system.

References

  • Grokipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October). 5-Nitro-2-propoxyaniline - Hazard. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2015, December). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synlett, 27(6). Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem Compound Database. Retrieved February 21, 2026, from [Link]

  • precisionFDA. (n.d.). 5-NITRO-2-PROPOXYANILINE. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October). 3-[3-(4-Nitrophenoxy)propoxy]aniline--hydrogen chloride (1/1) Properties. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline. Retrieved February 21, 2026, from [Link]

  • Scent & Flavor Information. (n.d.). 5-Nitro-2-propoxyaniline (CAS 553-79-7): Odor profile, Properties, & IFRA compliance. Retrieved February 21, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved February 21, 2026, from [Link]

Sources

Technical Deep Dive: Reactivity and Mechanisms of 2-Nitro-3-propoxyaniline

[1][2]

Executive Summary & Structural Identity[2]

Critical Distinction: Before proceeding, a structural disambiguation is required to ensure safety and experimental success.

  • Target Molecule: 2-Nitro-3-propoxyaniline (Vicinal substitution: 1-NH₂, 2-NO₂, 3-OPr).[1] This is a scaffold intermediate.

  • Common Confusant: 5-Nitro-2-propoxyaniline (P-4000).[1][2] This is a banned artificial sweetener (4000x sucrose) with a 1,2,5-substitution pattern.

  • Warning: Do not confuse the two. The reactivity profiles differ drastically due to the position of the nitro group relative to the electron-donating amine and alkoxy groups.[1]

The "Vicinal Sandwich" Effect: The defining feature of this compound is the steric crowding of the nitro group.[1] Sandwiched between an amino group (position 1) and a propoxy group (position 3), the nitro group at position 2 is forced out of planarity with the benzene ring.[1]

  • Consequence 1: Reduced resonance withdrawal by the nitro group (steric inhibition of resonance).[1]

  • Consequence 2: The amino group at position 1 is more nucleophilic than in typical ortho-nitroanilines because the nitro group's electron-withdrawing power is dampened.[1]

Synthesis Strategy: The O-Alkylation Route[1][2]

Direct nitration of 3-propoxyaniline is not recommended due to poor regioselectivity (yielding a mixture of 2-, 4-, and 6-nitro isomers). The authoritative synthetic route relies on the selective O-alkylation of 2-amino-3-nitrophenol .[1]

Mechanism of Synthesis

The reaction exploits the acidity difference between the phenolic hydroxyl (


1


Visualization: Synthesis Pathway

SynthesisPathStart2-Amino-3-nitrophenol(CAS 603-85-0)IntermediatePhenoxide Anion(Selective Formation)Start->IntermediateDeprotonation (-H+)Reagents1-Bromopropane+ K2CO3 / DMFReagents->IntermediateProductThis compound(Target)Intermediate->ProductSN2 Attack

Figure 1: Regioselective synthesis via O-alkylation, avoiding N-alkylation by exploiting pKa differences.

Experimental Protocol (Self-Validating)

Reagents:

  • 2-Amino-3-nitrophenol (1.0 eq)[1]

  • 1-Bromopropane (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (if refluxing longer).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-3-nitrophenol in DMF (approx. 5 mL per gram of substrate). The solution will appear deep red/orange.[1]

  • Base Addition: Add

    
    .[1] Stir at room temperature for 15 minutes. Validation: The suspension ensures deprotonation; color may darken.[1]
    
  • Alkylation: Add 1-bromopropane dropwise.

  • Reaction: Heat to 60°C for 4–6 hours.

    • TLC Monitoring: Use 30% EtOAc/Hexane.[1] The starting material (more polar, lower

      
      ) should disappear.[1] The product (less polar, ether capped) will move higher.[1]
      
  • Workup: Pour the mixture into ice-cold water. The product should precipitate as an orange solid.[1]

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Reactivity Profile: The Benzimidazole Gateway

The primary utility of this compound is its reduction to 3-propoxy-1,2-phenylenediamine , a "privileged scaffold" for benzimidazole synthesis.[1]

Reduction of the Nitro Group

The steric bulk of the propoxy group does not significantly hinder the reduction of the nitro group, but it does influence solubility.[1]

Method A: Catalytic Hydrogenation (Standard)

  • System:

    
     (balloon) / 10% Pd/C / Methanol.
    
  • Note: Extremely clean conversion. The resulting diamine is air-sensitive (oxidation to quinones) and should be used immediately or stored under argon.[1]

Method B: Iron-Mediated Reduction (Chemoselective) [1]

  • System: Fe powder / Acetic Acid / Ethanol.[1][3]

  • Use Case: Preferred if the molecule has other reducible groups (like alkenes or halides) elsewhere on the propoxy chain.[1]

Cyclization to Benzimidazoles

Once reduced to the diamine, the molecule reacts with aldehydes or carboxylic acids.[1] The propoxy group at position 3 (now position 4 in the benzimidazole numbering) provides a lipophilic anchor point, often crucial for fitting into hydrophobic pockets of kinase enzymes.[1]

Visualization: Reactivity Flow

ReactivityTargetThis compoundReductionReduction(Pd/C + H2)Target->ReductionDiamine3-Propoxy-1,2-phenylenediamine(Unstable Intermediate)Reduction->Diamine-2H2OCyclizationCyclization(R-CHO / Oxone or Acid)Diamine->CyclizationBenzimidazole4-Propoxy-1H-benzimidazole(Drug Scaffold)Cyclization->BenzimidazoleRing Closure

Figure 2: The "Value Chain" – converting the nitroaniline to a bioactive heterocycle.[1]

Physicochemical Data Summary

PropertyValue / DescriptionNote
Formula

Molecular Weight 196.20 g/mol
Appearance Orange to Red SolidTypical of nitroanilines due to

transitions.[1]
Solubility Soluble in DCM, EtOAc, DMF.[1]Poor water solubility due to the propyl chain.[1]
pKa (est) ~1.0 (Conjugate acid)Less basic than aniline due to ortho-nitro E-withdrawing effect.
H-Bonding IntramolecularStrong H-bond between

and

stabilizes the structure.[1]

References & Authoritative Grounding

  • Synthesis of 2-Amino-3-nitrophenol (Precursor):

    • Source: Sigma-Aldrich / Merck Product Sheet.[1]

    • Relevance: Confirms the availability of the starting material for the O-alkylation route.[1]

    • Link:[1]

  • Reduction of Nitroanilines (Methodology):

    • Source: BenchChem Protocols.[1][3]

    • Relevance: Validates the Fe/HCl and Pd/C reduction protocols for converting nitroanilines to phenylenediamines.

    • Link:[1]

  • Benzimidazole Synthesis from 1,2-Diamines:

    • Source: PubChem (3-Nitro-1,2-phenylenediamine data).[1][4]

    • Relevance: Provides chemical context for the 1,2-diamine scaffold reactivity.

    • Link:

  • Distinction from P-4000 (Safety):

    • Source: National Institutes of Health (NIH) / PubChem.[1]

    • Relevance: Toxicology and identity of the isomeric 5-nitro-2-propoxyaniline (P-4000).[1]

    • Link:[1]

Methodological & Application

A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Nitro-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details the development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Nitro-3-propoxyaniline. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a robust analytical procedure. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The narrative explains the scientific rationale behind each methodological choice, from initial parameter selection to final validation, ensuring the protocol is not just a series of steps but a self-validating analytical system grounded in established scientific principles and regulatory standards.

Analyte Properties & Chromatographic Rationale

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. This compound is a substituted nitroaniline. While specific experimental data for this exact isomer is sparse, we can infer its chromatographic behavior from its constituent functional groups and data from similar molecules like 5-Nitro-2-propoxyaniline.

  • Structure and Polarity: The molecule possesses a benzene ring, a nitro group (-NO2), an amine group (-NH2), and a propoxy group (-O-CH2CH2CH3). The propoxy chain and the aromatic ring impart significant hydrophobic (non-polar) character. The nitro and amine groups add polarity. This amphiphilic nature makes it an ideal candidate for Reverse-Phase (RP) chromatography, where it can interact with a non-polar stationary phase. The calculated XLogP3 of the related isomer 5-Nitro-2-propoxyaniline is 2.4, indicating moderate hydrophobicity suitable for C18 column retention.[1][2]

  • UV Absorbance: Nitroaromatic compounds are strong chromophores, making UV detection a highly suitable and sensitive choice.[3] The presence of the nitro group in conjunction with the aniline ring system typically results in strong absorbance maxima in the UV region. Studies on nitroanilines show significant absorbance between 240 nm and 400 nm.[4][5][6] A detection wavelength of 254 nm is a common starting point for nitroaromatic compounds and was selected for initial development.[7][8][9]

Based on this analysis, an RP-HPLC method using a C18 column was selected as the foundational approach. A gradient elution with acetonitrile and water is proposed to ensure adequate retention of the analyte while allowing for the efficient elution of any potential impurities.

Part I: HPLC Method Development and Optimization

The goal of method development is to achieve a symmetric, well-resolved peak for this compound with a practical retention time.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Standard: Analytical standard of this compound (purity >98%).

Experimental Protocol: Method Development
  • Standard Preparation: Prepare a stock solution of this compound at 1000 µg/mL in acetonitrile. Prepare a working standard of 50 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A small amount of acid is used to suppress the ionization of the aniline group, which helps to ensure a single analyte form and improve peak symmetry.

  • Initial Chromatographic Conditions: Based on literature for similar compounds, the following starting conditions were chosen.[7][10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program: A linear gradient from 30% B to 80% B over 10 minutes.

  • Optimization:

    • Inject the working standard and evaluate the chromatogram.

    • Adjust Retention Time: If retention is too short, decrease the initial percentage of Mobile Phase B. If too long, increase it. The goal is a retention factor (k') between 2 and 10.

    • Optimize Resolution and Peak Shape: Adjust the gradient slope. A shallower gradient provides better resolution between closely eluting peaks. The flow rate and temperature can also be fine-tuned to improve efficiency (theoretical plates) and reduce backpressure.

    • Confirm Wavelength: If using a PDA detector, evaluate the UV spectrum of the analyte peak to confirm the optimal detection wavelength for maximum sensitivity.

Final Optimized HPLC Method

The following conditions were found to provide optimal separation and peak shape for this compound.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 75% B over 8 min, hold at 75% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 12 minutes (including equilibration)

Part II: System Suitability Testing (SST)

System suitability testing is a mandatory, integrated part of the analytical procedure that verifies the HPLC system is performing adequately for the intended analysis.[11][12] It must be performed before any sample analysis.

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a system suitability solution (typically the working standard at the target concentration, e.g., 50 µg/mL).

  • Make five replicate injections of the SST solution.

  • Calculate the system suitability parameters from the resulting chromatograms.

SST Acceptance Criteria

The following criteria, based on USP General Chapter <621> Chromatography, must be met.[11][13][14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (%RSD) %RSD ≤ 2.0%For peak area and retention time of 5 replicate injections.

Part III: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17]

Workflow for Method Development and Validation

HPLC_Workflow cluster_validation Validation Parameters A Analyte Characterization (Polarity, UV Scan) B Initial Method Development (Column, Mobile Phase Selection) A->B Selects RP-HPLC C Method Optimization (Gradient, Flow Rate, Temp.) B->C Refine Separation D Final Optimized Method C->D Lock Parameters E System Suitability Testing (SST) (Tailing, Plates, %RSD) D->E Define SST Criteria E->C Fail: Re-optimize F Method Validation (ICH Q2) E->F Proceed if SST Passes G Routine Sample Analysis F->G Validated Method Ready V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision V5 LOD & LOQ V6 Robustness

Caption: Workflow from initial development to a validated method for routine analysis.

Validation Parameters & Protocols

1. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[16]

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution of the this compound standard.

    • If available, inject solutions containing known impurities or forced degradation samples.

    • Use a PDA detector to assess peak purity for the analyte peak in the presence of other components.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other components. The peak purity angle should be less than the peak purity threshold.

2. Linearity and Range

  • Purpose: To establish the relationship between analyte concentration and detector response and to define the concentration interval over which the method is precise, accurate, and linear.[18][19]

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

  • Purpose: To determine the closeness of the test results to the true value.[16][18]

  • Protocol:

    • Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).

    • Accuracy can be assessed by analyzing a sample of known concentration (a certified reference material) or by a recovery study using a spiked placebo.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[20]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

6. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., initial %B ± 2%)

    • Analyze the SST solution under each condition and evaluate the impact on SST parameters.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, accurate, and precise procedure for the quantitative analysis of this compound. The systematic development approach, grounded in the analyte's chemical properties, resulted in a robust method with excellent chromatographic performance. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is reliable and suitable for its intended use in regulated environments. Adherence to the system suitability criteria before each analytical run will guarantee the ongoing validity of the results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

  • Agilent Technologies. Revisions per USP 621. Agilent. [Link]

  • U.S. Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • D. B. G. M. de la Colina, C. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • Agrawal, A., & Kumar, A. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • ResearchGate. (2025). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Slideshare. Ich guidelines for validation final. Slideshare. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. PubChem. [Link]

  • Wikipedia. 5-Nitro-2-propoxyaniline. Wikipedia. [Link]

  • Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

  • European Chemicals Bureau. (2003). 2-NITROANILINE CAS N°: 88-74-4. [Link]

  • Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • ResearchGate. UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline.... ResearchGate. [Link]

  • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). FooDB. [Link]

  • Millefiori, S., et al. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of 2-Nitro-3-propoxyaniline and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Nitro-3-propoxyaniline is a critical intermediate in the synthesis of fused-ring pharmaceutical scaffolds and specialty azo dyes. Its structural integrity—defined by the specific regiochemistry of the nitro and propoxy groups—is essential for downstream yield and safety.

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitation of this compound and the structural elucidation of its impurities. Unlike generic aniline methods, this guide addresses the specific challenges of ortho-substituted nitroanilines , including thermal instability, "ortho-effect" mass fragmentation, and the separation of positional isomers.

Key Performance Indicators:

  • Target Analyte: this compound (and regioisomers).

  • Matrix: Synthetic reaction mixtures, crude intermediates.

  • Limit of Quantitation (LOQ): < 50 ppb (SIM mode) for genotoxic impurities.

Chemical Context & Impurity Profiling[1][2][3][4]

The Analytical Challenge

The molecule contains three functional groups interacting in a crowded aromatic system:

  • Amine (-NH₂): Polar, basic, prone to peak tailing on non-polar columns.

  • Nitro (-NO₂): Thermally labile; can degrade to nitroso species in hot inlets.

  • Propoxy (-OC₃H₇): Adds lipophilicity but introduces fragmentation pathways (propyl loss).

Critical Impurity Classes:

  • Regioisomers: 4-nitro and 6-nitro isomers are common byproducts of non-selective nitration. These have identical mass spectra (M+) and require chromatographic resolution.

  • Starting Materials: 3-propoxyaniline (precursor).

  • Genotoxic Risks: Potential nitrosamine formation if reagents containing nitrites were used during synthesis.[1][2]

Impurity Fate Mapping (Visualized)

ImpurityMap Start Starting Material (3-Propoxyaniline) Reaction Nitration (HNO3/H2SO4) Start->Reaction Product Target: This compound Reaction->Product Major Path Imp1 Impurity A: 4-Nitro Isomer Reaction->Imp1 Regio-error Imp2 Impurity B: 6-Nitro Isomer Reaction->Imp2 Regio-error Imp3 Degradant: Nitroso-species Product->Imp3 Thermal Degradation

Figure 1: Synthetic pathway and origin of critical regioisomeric impurities and thermal degradants.

Method Development Logic

Column Selection: The Polarity Dilemma
  • Standard Approach: A 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS) is the baseline. It separates based on boiling point and slight polarity differences.

  • The Isomer Problem: If the 2-nitro and 4-nitro isomers co-elute on a non-polar phase, a high-polarity Wax column (PEG phase) is required. The Wax phase interacts strongly with the amine protons, often providing better separation of aniline isomers.

  • Decision: This protocol uses a 5-Sil MS phase (low bleed) but mandates Derivatization to fix the isomer separation issue without switching to unstable Wax columns.

Derivatization Strategy (Scientific Integrity)

Direct injection of nitroanilines often yields broad, tailing peaks due to amine interaction with silanols.

  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Mechanism: Converts the primary amine (-NH₂) to a trifluoroacetamide (-NH-CO-CF₃).

  • Benefit:

    • Eliminates hydrogen bonding (sharper peaks).

    • Increases molecular weight (+96 Da), moving the mass ions to a cleaner spectral region.

    • Improves thermal stability in the injector port.

Experimental Protocol

Reagents & Standards
  • Solvent: Ethyl Acetate (HPLC Grade) – preferred over methanol to prevent reaction with TFAA.

  • Derivatizing Agent: TFAA (Trifluoroacetic anhydride), >99%.

  • Internal Standard: 2,4-Dinitrotoluene (neutral, stable) or deuterated aniline.

Sample Preparation Workflow

Step 1: Stock Preparation Dissolve 10 mg of this compound in 10 mL Ethyl Acetate (1 mg/mL).

Step 2: Derivatization (Recommended)

  • Transfer 200 µL of Stock Solution to a GC vial.

  • Add 50 µL of TFAA .

  • Cap immediately and incubate at 60°C for 30 minutes .

  • Evaporate to dryness under a gentle Nitrogen stream (removes excess acid).

  • Reconstitute in 500 µL Ethyl Acetate containing Internal Standard.

Step 3: Direct Injection (Screening Only) Dilute Stock Solution to 50 µg/mL in Ethyl Acetate. Note: Expect tailing.

GC-MS Parameters
ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)High split ratio prevents column overload; Splitless used only for trace impurity analysis.
Inlet Temp 240°CHigh enough to volatilize, low enough to minimize nitro-reduction.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, high thermal stability.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min)Slow ramp (5°C/min) in the middle separates the critical isomers.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source 230°C (EI Mode, 70eV)Standard ionization energy.
Mass Spectrometry & Data Acquisition
  • Scan Mode: 35–450 m/z (for identification).

  • SIM Mode: For trace impurity quantitation (e.g., 4-nitro isomer).

    • Target Ion (Derivatized): M+ (Molecular Ion).

    • Qualifier Ions: M-CF₃, M-NO₂.

Results & Discussion

Fragmentation Interpretation (The "Ortho Effect")

In the underivatized molecule (this compound, MW ~196), the mass spectrum exhibits unique features due to the ortho relationship between the Nitro and Amine groups:

  • M+ (m/z 196): Usually distinct.

  • [M-17]⁺ (m/z 179): Loss of OH•. This is the classic Ortho Effect . The nitro oxygen abstracts a hydrogen from the adjacent amine, losing neutral OH. This peak is absent in the 4-nitro isomer, making it a definitive identification tool.

  • [M-43]⁺ (m/z 153): Loss of the propyl chain (C₃H₇).

Analytical Workflow Diagram

Workflow Sample Crude Sample (Solid/Oil) Prep Dissolution in Ethyl Acetate Sample->Prep Deriv Derivatization (TFAA, 60°C, 30 min) Prep->Deriv Recommended GC GC Separation (Rxi-5Sil MS) Prep->GC Rapid Screen (Risk of Tailing) Deriv->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (SIM/Scan) MS->Data Quantitation & ID

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

Troubleshooting & Validation

  • Issue: Peak Tailing.

    • Cause: Active sites in the liner or column interacting with the amine.

    • Fix: Replace inlet liner with a deactivated wool liner. Ensure derivatization is complete (no water in solvent).

  • Issue: Missing Nitro Peak.

    • Cause: Thermal degradation in the inlet.

    • Fix: Lower inlet temperature to 220°C or use a PTV (Programmed Temperature Vaporizer) inlet (Cold injection).

  • Issue: Ghost Peaks.

    • Cause: TFAA accumulation.

    • Fix: Ensure the evaporation step (N₂ stream) is thorough before reconstitution.

References

  • Restek Corporation. (2024). 3-Nitroaniline - EZGC Method Translator and Chromatograms. Retrieved from [Link]

  • Agilent Technologies. (2011).[3] Analysis of aromatic and basic compounds: Nitro compounds. Application Note. Retrieved from [Link]

  • Danikiewicz, W. (1998).[4] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. Retrieved from [Link]

  • Gonzalez-Mendez, R., et al. (2019).[5] Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Synthesis of Heterocyclic Compounds from 2-Nitro-3-propoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and functional materials. 2-Nitro-3-propoxyaniline emerges as a promising, yet underexplored, starting material for the construction of diverse heterocyclic systems. Its substituted aniline framework, featuring a nitro group ortho to an amine and an adjacent propoxy moiety, provides a unique electronic and steric environment, influencing reactivity and paving the way for the synthesis of unique derivatives.

This technical guide provides a comprehensive overview of the synthetic pathways to construct valuable heterocyclic compounds, namely benzimidazoles and quinoxalines, starting from this compound. We will delve into the critical initial step of nitro group reduction to form the key intermediate, 3-propoxy-1,2-phenylenediamine, followed by detailed protocols for its subsequent cyclization. The causality behind experimental choices, mechanistic insights, and robust, self-validating protocols are emphasized to empower researchers in their synthetic endeavors.

Part 1: The Gateway Intermediate: Synthesis of 3-Propoxy-1,2-phenylenediamine

The synthesis of most heterocyclic compounds from this compound hinges on the initial reduction of the nitro group to an amine, yielding the corresponding ortho-phenylenediamine. The choice of reducing agent and conditions is critical to ensure high yield and chemoselectivity, preserving the propoxy ether linkage.

Mechanistic Rationale for Reductive Methods

Several methods are effective for the reduction of aromatic nitro groups. Catalytic hydrogenation, employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is a clean and efficient method, proceeding via the transfer of hydrogen across the catalyst surface to the nitro group. Chemical reducing agents, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), offer milder alternatives suitable for laboratory-scale synthesis and are often tolerant of various functional groups.

For the synthesis of 3-propoxy-1,2-phenylenediamine, we will focus on a robust chemical reduction method using sodium dithionite, which is known for its efficiency and good functional group tolerance.

Experimental Protocol 1: Synthesis of 3-Propoxy-1,2-phenylenediamine

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the solution to reflux with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.

  • Add the sodium dithionite solution portion-wise to the refluxing solution of the nitroaniline over 30 minutes. The color of the reaction mixture will typically change from yellow/orange to a lighter shade.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-propoxy-1,2-phenylenediamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table 1: Reaction Parameters for the Reduction of this compound

ParameterValue
Starting MaterialThis compound
Reducing AgentSodium dithionite (Na₂S₂O₄)
Solvent SystemEthanol/Water (1:1)
Reaction TemperatureReflux
Reaction Time2-3 hours
Typical Yield85-95%

Part 2: Synthesis of 4-Propoxybenzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental and versatile method for their synthesis.

Mechanistic Pathway: Condensation and Cyclization

The formation of a benzimidazole from an ortho-phenylenediamine and an aldehyde proceeds through the initial formation of a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole product. When a carboxylic acid is used, the reaction typically involves the formation of an amide intermediate, which then undergoes cyclodehydration.

Benzimidazole_Synthesis_Workflow Start This compound Intermediate 3-Propoxy-1,2-phenylenediamine Start->Intermediate Reduction (e.g., Na₂S₂O₄) Product_Benzimidazole 4-Propoxy-2-substituted-benzimidazole Intermediate->Product_Benzimidazole Condensation & Cyclization Reagent_Aldehyde Aldehyde (RCHO) Reagent_Aldehyde->Product_Benzimidazole Reagent_CarboxylicAcid Carboxylic Acid (RCOOH) Reagent_CarboxylicAcid->Product_Benzimidazole

Caption: Workflow for the synthesis of 4-propoxybenzimidazoles.

Experimental Protocol 2A: Synthesis of 2-Substituted-4-propoxybenzimidazoles from Aldehydes

Materials:

  • 3-Propoxy-1,2-phenylenediamine

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Ethanol or Methanol

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid like In(OTf)₃)[1]

  • Oxidizing agent (e.g., air, DDQ, or I₂)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of 3-propoxy-1,2-phenylenediamine (1.0 eq) in ethanol, add the aldehyde (1.0 eq) and a catalytic amount of p-TsOH.

  • Reflux the reaction mixture for 2-4 hours. The reaction can be monitored by TLC.

  • If using air as the oxidant, simply continue to reflux in an open flask (with a loose condenser). For other oxidants, add the reagent after the initial condensation period.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Experimental Protocol 2B: Synthesis of 2-Substituted-4-propoxybenzimidazoles from Carboxylic Acids (Phillips-Ladenburg Reaction)[2]

Materials:

  • 3-Propoxy-1,2-phenylenediamine

  • Carboxylic acid (1.0-1.2 eq)

  • Polyphosphoric acid (PPA) or 4N Hydrochloric acid

  • Round-bottom flask

  • Heating mantle

  • Mechanical stirrer

Procedure:

  • In a round-bottom flask, mix 3-propoxy-1,2-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) as both a catalyst and a solvent.

  • Heat the mixture at 150-180 °C for 2-4 hours with efficient stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 100 °C and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., 10% NaOH) until the product precipitates.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part 3: Synthesis of 5-Propoxyquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Mechanistic Pathway: Double Condensation and Aromatization

The reaction proceeds through a two-fold condensation between the two amino groups of the ortho-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound. This is followed by the elimination of two molecules of water to form the aromatic quinoxaline ring system.

Quinoxaline_Synthesis_Workflow Start This compound Intermediate 3-Propoxy-1,2-phenylenediamine Start->Intermediate Reduction (e.g., Na₂S₂O₄) Product_Quinoxaline 5-Propoxy-2,3-disubstituted-quinoxaline Intermediate->Product_Quinoxaline Condensation Reagent_Dicarbonyl 1,2-Dicarbonyl Compound Reagent_Dicarbonyl->Product_Quinoxaline

Caption: Workflow for the synthesis of 5-propoxyquinoxalines.

Experimental Protocol 3: Synthesis of 2,3-Disubstituted-5-propoxyquinoxalines

Materials:

  • 3-Propoxy-1,2-phenylenediamine

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1.0 eq)

  • Ethanol or Acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 3-propoxy-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Reflux the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If so, filter the solid and wash with a small amount of cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary Table 2: Representative Synthesis of Quinoxalines

1,2-Dicarbonyl CompoundProductSolventReaction TimeTypical Yield
Benzil2,3-Diphenyl-5-propoxyquinoxalineEthanol2 hours>90%
Glyoxal (40% in H₂O)5-PropoxyquinoxalineEthanol1 hour85-95%
2,3-Butanedione2,3-Dimethyl-5-propoxyquinoxalineAcetic Acid1.5 hours>90%

Conclusion and Future Outlook

This compound serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The straightforward reduction to 3-propoxy-1,2-phenylenediamine opens up a rich field of subsequent cyclization reactions. The protocols detailed herein for the synthesis of 4-propoxybenzimidazoles and 5-propoxyquinoxalines are robust, high-yielding, and adaptable to a wide range of substrates. These methodologies provide a solid foundation for researchers and drug development professionals to explore the chemical space around these privileged scaffolds, leading to the discovery of new molecules with potential therapeutic or material applications. The strategic placement of the propoxy group offers a handle for further functionalization or for modulating the physicochemical properties of the final heterocyclic compounds, making this a particularly attractive area for further investigation.

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]

  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. University of Pennsylvania. [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. [Link]

  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camphorsulfonic Acid As An Organocatalyst. IJRAR.org. [Link]

Sources

Troubleshooting & Optimization

Challenges in the purification of positional isomers of nitroalkoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Nitroalkoxyaniline Isomer Purification

Welcome to the Separation Science Support Hub. This guide addresses the specific challenges in purifying positional isomers of nitroalkoxyanilines (e.g., nitroanisidines, nitrophenetidines). These compounds are notorious in process chemistry due to their similar polarities, tendency to "oil out," and oxidative instability.

Below you will find targeted troubleshooting modules designed to resolve your specific experimental bottlenecks.

📋 Module 1: Chromatographic Separation (HPLC/Flash)

User Issue: "My isomers are co-eluting on standard C18 columns, or the peak shape is tailing significantly."

💡 Technical Insight: The "Selectivity" Trap

Standard C18 (ODS) phases rely primarily on hydrophobic interactions. Positional isomers of nitroalkoxyanilines (e.g., 2-nitro-4-methoxyaniline vs. 3-nitro-4-methoxyaniline) have nearly identical hydrophobicity (


). However, they differ significantly in their molecular shape  and 

-electron distribution
.
  • Ortho-isomers: Form intramolecular hydrogen bonds (between

    
     and 
    
    
    
    ). This creates a planar, "closed" conformation that is less polar.
  • Para/Meta-isomers: Rely on intermolecular hydrogen bonds.[1] They are more polar and have more accessible protons for interaction with the stationary phase.

🛠️ Troubleshooting Protocol

Step 1: Switch Stationary Phase Chemistry Move away from Alkyl phases (C18/C8) to phases that exploit


 interactions.
Column TypeMechanismWhy it works for Nitroalkoxyanilines
Phenyl-Hexyl

Interaction
The nitro group is electron-withdrawing, making the ring electron-deficient. It interacts strongly with the electron-rich phenyl ring of the stationary phase.
Porous Graphitic Carbon (PGC) Shape SelectivityPGC can separate isomers based on planarity. The planar ortho-isomer retains differently than the non-planar meta/para isomers.
Cosmosil PYE / NPE Pyrenylethyl / NitrophenylethylSpecifically designed for structural isomers.[2] Uses strong induced dipole and charge-transfer interactions [1].

Step 2: Mobile Phase Optimization

  • Buffer: Use 0.1% Formic Acid or Ammonium Acetate. Acidic pH suppresses the ionization of the amine (though these amines are very weak bases), ensuring the molecule remains neutral and interacts via hydrophobic/

    
    -mechanisms.
    
  • Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for phenyl columns. MeOH allows

    
     interactions to dominate, whereas ACN can sometimes suppress them by forming a 
    
    
    
    -complex with the stationary phase.
📊 Workflow Visualization

HPLC_Decision_Tree Start Start: Poor Resolution on C18 Check_pH Check Mobile Phase pH (Is pH < 3?) Start->Check_pH Acidify Add 0.1% Formic Acid (Suppress Amine Ionization) Check_pH->Acidify No Selectivity Selectivity Check: Are isomers ortho vs. para? Check_pH->Selectivity Yes Acidify->Selectivity Phenyl Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Selectivity->Phenyl Standard Isomers PGC Switch to PGC Column (Exploit Planarity/Shape) Selectivity->PGC Complex/Steric Isomers Success Baseline Separation Achieved Phenyl->Success PGC->Success

Caption: Decision matrix for selecting the optimal stationary phase when C18 fails to resolve nitroalkoxyaniline isomers.

💎 Module 2: Crystallization & Bulk Purification

User Issue: "My product is oiling out during recrystallization, or I cannot separate the ortho-isomer from the para-isomer."

💡 Technical Insight: Hydrogen Bonding Networks

The physical state of these isomers is dictated by their hydrogen bonding:

  • Ortho-Nitroalkoxyanilines: Intramolecular H-bonding reduces the boiling point and increases solubility in non-polar solvents. They are often steam volatile .

  • Para-Nitroalkoxyanilines: Intermolecular H-bonding creates a rigid lattice. They have higher melting points and are insoluble in non-polar solvents.

🛠️ Troubleshooting Protocol

Method A: Steam Distillation (The "Ortho" Trick) If you have a mixture of ortho and para isomers (common in nitration of anilines), do not attempt fractional crystallization immediately.

  • Setup: Place crude mixture in water. Generate steam externally or boil vigorously.

  • Process: The ortho-isomer will distill over with the water (yellow condensate). The para-isomer will remain in the boiling flask as a solid or oil.

  • Recovery: Filter the distillate to collect pure ortho-isomer. Recrystallize the residue (para) from Ethanol/Water [2].

Method B: Solvent Polarity Switching If steam distillation is not viable, exploit the solubility gap.

  • Solvent: Use Toluene or Heptane/Ethyl Acetate (9:1) .

  • Procedure: Dissolve the mixture in hot toluene.

  • Cooling: The para-isomer (less soluble) will crystallize out first. The ortho-isomer (more soluble due to internal H-bonding) will remain in the mother liquor [3].

⚗️ Module 3: Chemical Stability & Workup

User Issue: "My yield is low, and the product turns dark/tarry during acid/base extraction."

💡 Technical Insight: The Basicity Paradox

The nitro group is strongly electron-withdrawing.[3]

  • Basicity: These are extremely weak bases.

    • m-nitroaniline

      
       (conjugate acid) 
      
      
      
      [3]
    • p-nitroaniline

      
      
      
    • o-nitroaniline

      
       [4][3]
      
  • Implication: You cannot extract them into aqueous acid using weak acids (like 1M HCl) effectively, especially the ortho isomer. It will stay in the organic layer. Conversely, they are prone to oxidation if left in basic solution for too long.

🛠️ Troubleshooting Protocol

Protocol: "Flash" Acidic Workup

  • Extraction: If you must remove non-basic impurities, use Concentrated HCl (6M+) to protonate the amine. Warning: This may cause degradation.

  • Better Alternative (Precipitation): Instead of extraction, dissolve the crude mixture in an organic solvent (Ether/THF) and bubble anhydrous HCl gas . The hydrochloride salts will precipitate.

    • Note: The ortho-isomer salt is unstable and may hydrolyze back to the free base in water instantly.

  • Neutralization: Neutralize immediately with Sodium Bicarbonate (mild base). Avoid Strong NaOH, which can lead to colored azo/azoxy impurities via condensation.

🧬 Chemical Logic Visualization

Solubility_Workflow Mixture Crude Mixture (Ortho + Para) Steam Steam Distillation Mixture->Steam Heat Distillate Distillate (Ortho-Isomer) Steam->Distillate Volatile Fraction Residue Residue (Para-Isomer) Steam->Residue Non-Volatile Recryst Recrystallize (Ethanol/Water) Residue->Recryst Purification

Caption: Workflow for separating ortho/para isomers utilizing the steam volatility of the ortho-isomer.[1]

❓ Frequently Asked Questions (FAQ)

Q: Why does my 2-nitro-4-methoxyaniline turn red upon storage? A: Anilines are sensitive to photo-oxidation. The combination of the electron-donating methoxy group and the amine makes the ring susceptible to oxidation, forming azobenzene impurities. Action: Store under Argon/Nitrogen in amber vials at 4°C.

Q: Can I use standard silica flash chromatography? A: Yes, but expect peak tailing. Tip: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites on the silica that bind to the amine. Alternatively, use "Amine-functionalized" silica cartridges.

Q: I have the meta-isomer. How does it behave compared to ortho/para? A: The meta-isomer (e.g., 3-nitro-4-methoxyaniline) does not have the resonance stabilization of the para-isomer nor the hydrogen bonding of the ortho-isomer. It typically elutes between the ortho and para isomers in reverse-phase HPLC and has solubility characteristics closer to the para-isomer.

📚 References

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for steam distillation of o-nitroanilines).

Sources

Technical Support Center: Stability & Degradation of 2-Nitro-3-propoxyaniline

[1]

Introduction: Molecule Profile & Reactivity

Welcome to the technical support center for 2-Nitro-3-propoxyaniline (NPA) . This guide addresses the specific stability challenges associated with this intermediate. Unlike simple anilines, NPA possesses a "push-pull" electronic structure due to the ortho-arrangement of the electron-donating amino group (position 1) and the electron-withdrawing nitro group (position 2), alongside a labile ether linkage (position 3).

Key Structural Vulnerabilities:

  • Ortho-Nitro Effect: The proximity of

    
     and 
    
    
    predisposes the molecule to cyclization (benzofurazan formation) under oxidative or photolytic stress.[1]
  • Activated Ether Linkage: The nitro group at position 2 activates the propoxy group at position 3 toward Nucleophilic Aromatic Substitution (

    
    ), particularly under basic conditions.
    
  • Low Basicity: The strong electron-withdrawing effect of the ortho-nitro group significantly suppresses the basicity of the primary amine, leading to solubility issues in weak acids.

Module 1: Acidic Condition Troubleshooting

User Scenario: "I am observing precipitation when attempting to dissolve NPA in 0.1% Formic Acid, or I see new impurities after heating in 1N HCl."

Solubility vs. Degradation

Issue: Poor solubility or "crashing out" in acidic mobile phases.[1] Root Cause: The


Solution:
  • Protocol: Use stronger acid modifiers (e.g., TFA or higher concentrations of HCl) if solubility is the goal, but be wary of degradation.

  • Check: Ensure the "precipitate" is not actually a degradation product.

Acid-Catalyzed Degradation Pathways

Under forced degradation (e.g., 1N HCl, 60°C), NPA is relatively stable compared to basic conditions, but two pathways exist:[1]

  • Ether Cleavage (Minor): Requires harsh conditions (e.g., concentrated HBr/HI).[1] In dilute HCl, the propoxy group is generally stable.[1]

  • Benzofurazan Formation (Trace): While typically oxidative, acidic conditions can catalyze the dehydration of the

    
    -hydroxy intermediate if any background oxidation occurs.
    
FAQ: Acidic Stress

Q: I see a new peak at RRT ~1.1 in HCl stress. What is it? A: This is likely a chlorinated artifact if high concentrations of HCl are used (nucleophilic attack of Cl- on the activated ring), or a cyclized benzofurazan derivative if light was not excluded. Always run a dark control.

Module 2: Basic Condition Troubleshooting (Critical)

User Scenario: "My sample turned deep red/brown in 0.1N NaOH, and the main peak disappeared rapidly."

The Primary Pathway: Nucleophilic Aromatic Substitution ( )

This is the most critical degradation pathway for NPA. The nitro group at position 2 withdraws electron density from the ring, making the carbon at position 3 (carrying the propoxy group) highly electrophilic.

Mechanism: Hydroxide ions (

12-Nitro-3-hydroxyaniline1

Diagnostic Signs:

  • HPLC: Appearance of a significantly earlier eluting peak (more polar phenolic species).[1]

  • UV-Vis: Bathochromic shift (red-shift) due to the formation of the phenolate ion in basic solution.

Pathway Visualization ( )

SNAr_PathwayNPAThis compound(Starting Material)ComplexMeisenheimer Complex(Anionic Intermediate)NPA->Complex+ OH- (Attack at C3)Product2-Nitro-3-hydroxyaniline(Main Degradant)Complex->Product- OPr (Elimination)PropoxidePropoxide Leaving GroupComplex->Propoxide

Figure 1: Mechanism of base-catalyzed hydrolysis via SNAr. The nitro group activates the adjacent propoxy group for displacement.

Troubleshooting Table: Basic Stress
ObservationProbable CauseVerification Step
Rapid loss of Assay

Hydrolysis to Phenol
Check for new peak at RRT ~0.6-0.7 (more polar).
Deep Red Coloration Formation of Phenolate / Azo speciesAcidify sample.[1] If color lightens to yellow, it is likely the phenolate (reversible).
Insoluble Precipitate Polymerization / Azo couplingAnalyze solid by IR. Look for -N=N- stretches.[1]

Module 3: Oxidative & Photolytic Stress[1]

User Scenario: "I left the sample on the benchtop and the purity dropped by 2%."

Photolytic Cyclization

Nitroanilines with ortho-substituents are notorious for light sensitivity.[1]

  • Reaction: Intramolecular redox reaction where the nitro group oxidizes the amine, leading to 4-propoxy-benzofurazan-1-oxide .[1]

  • Prevention: Amber glassware is mandatory for all NPA handling.[1]

Oxidative Pathway Visualization

Oxidative_PathwayNPAThis compoundRadicalAmino Radical / N-OH SpeciesNPA->RadicalOxidation (H2O2) or hνBenzofurazan4-Propoxy-benzofurazan-1-oxide(Cyclized Product)Radical->BenzofurazanIntramolecularCyclizationAzoAzo Dimers(Intermolecular Coupling)Radical->AzoIntermolecularCoupling

Figure 2: Competing pathways under oxidative and photolytic stress.[1] Cyclization is favored due to the ortho-nitro effect.

Module 4: Standardized Forced Degradation Protocol

To validate these pathways in your specific matrix, follow this self-validating protocol.

Step-by-Step Workflow
  • Preparation: Prepare a 1.0 mg/mL stock solution of NPA in Acetonitrile (ACN).

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl .

    • Heat at 60°C for 4 hours.

    • Target: <10% degradation.[1] If >20%, reduce Temp to 40°C.

  • Base Stress (High Sensitivity):

    • Mix 1 mL Stock + 1 mL 0.1N NaOH .

    • Do not heat initially. Incubate at RT for 1 hour.

    • Note: NPA is highly labile in base.[1] Heating may cause total destruction.[1]

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H2O2 .

    • Incubate at RT for 24 hours.

  • Quenching (Critical):

    • Acid/Base samples must be neutralized to pH ~6-7 before injection to prevent on-column degradation or peak shape distortion.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1]

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism.[1][2] (General mechanism for ortho-nitro activated displacement).[1]

  • BenchChem. Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies.[1][3] (Proxy for nitroaniline degradation protocols).[1]

  • PubChem. Compound Summary: 5-Nitro-2-propoxyaniline (Isomer physicochemical data).[1]

Strategies for the regioselective synthesis of 2-Nitro-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Regioselectivity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Regioselectivity and Yield in 2-Nitro-3-propoxyaniline Synthesis

Executive Summary

The synthesis of This compound presents a classic "substitution pattern trap." Users frequently attempt direct nitration of 3-propoxyaniline, resulting in a mixture of 4-nitro and 6-nitro isomers, with negligible yield of the desired 2-nitro isomer due to steric hindrance and electronic directing effects.

This guide details the Nucleophilic Aromatic Substitution (


) Cascade , the only reliable method to enforce the 1,2,3-substitution pattern. This protocol utilizes 2,6-difluoronitrobenzene  as a scaffold to sequentially install the alkoxy and amino groups with high regiocontrol.
Module 1: The "Direct Nitration" Failure Mode
Q: I tried nitrating 3-propoxyaniline using standard mixed acid (

), but I cannot isolate the 2-nitro isomer. What went wrong?

A: You are fighting fundamental electronic and steric forces. In 3-propoxyaniline, both the amino group (


) and the propoxy group (

) are strong ortho/para directors. However, they direct to different positions with varying intensity:
  • Electronic Competition: The amino group is the stronger activator. It directs incoming electrophiles to positions 2, 4, and 6. The propoxy group directs to 2, 4, and 6 (relative to itself).

  • Steric Blockade: Position 2 is "sandwiched" between the amino and propoxy groups. This vicinal tri-substitution pattern creates significant steric strain.

  • The Result: The electrophile (nitronium ion) overwhelmingly attacks the less hindered positions:

    • Position 4: Para to the amine (Major Product).

    • Position 6: Ortho to the amine, Para to the ether (Secondary Product).

    • Position 2: (Trace/None).

Recommendation: Abandon the direct nitration route. It requires tedious chromatographic separation of isomers and yields <5% of the target.

Module 2: The Recommended Protocol ( Strategy)
Q: What is the most reliable route to synthesize this compound with high regioselectivity?

A: The industry-standard approach is a stepwise Nucleophilic Aromatic Substitution (


)  starting from 2,6-difluoronitrobenzene .

This route leverages the nitro group at position 1 (which becomes position 2 in the final aniline numbering) to activate the adjacent fluorines. Because the starting material is symmetric, the first substitution is regioselective by definition. The second substitution places the amine exactly where the remaining fluorine is located.

Workflow Diagram: The

Cascade

SNAr_Route Start Start: 2,6-Difluoronitrobenzene Step1 Step 1: Etherification (1.0 eq n-PrONa, 0°C) Start->Step1 S_NAr 1 Inter Intermediate: 2-Fluoro-6-propoxynitrobenzene Step1->Inter Step2 Step 2: Amination (NH3/MeOH, Heat) Inter->Step2 S_NAr 2 Product Target: This compound Step2->Product Renumbering

Caption: Stepwise displacement of fluorines ensures the 1,2,3-substitution pattern without isomer separation.

Module 3: Detailed Experimental Protocol
Step 1: Mono-Alkylation (Etherification)

Objective: Replace exactly one fluorine atom with a propoxy group.

ParameterSpecificationRationale
Substrate 2,6-DifluoronitrobenzeneThe nitro group activates both ortho-fluorines for substitution.
Reagent Sodium n-propoxide (freshly prepared)Strong nucleophile required. Use exactly 0.95 - 1.0 eq .
Solvent THF or DMFDMF accelerates

but THF allows easier workup.
Temp -10°C to 0°CCRITICAL: Low temperature prevents bis-substitution (replacing both Fs).

Protocol:

  • Dissolve 2,6-difluoronitrobenzene (1.0 eq) in anhydrous THF. Cool to -10°C.

  • Add sodium n-propoxide (1.0 eq) in n-propanol dropwise over 60 minutes.

    • Note: Rapid addition leads to the bis-propoxy impurity (2,6-dipropoxynitrobenzene).

  • Monitor by TLC/HPLC.[1] The starting material should disappear, yielding 2-fluoro-6-propoxynitrobenzene .

  • Quench with water, extract with EtOAc, and concentrate.

Step 2: Amination

Objective: Replace the remaining fluorine with an amino group.

ParameterSpecificationRationale
Substrate 2-Fluoro-6-propoxynitrobenzeneIntermediate from Step 1.
Reagent Ammonia (

)
Aqueous (28%) or Methanolic (7N). Large excess (5-10 eq).
Conditions Sealed Tube / AutoclaveThe second fluorine is less reactive due to the electron-donating propoxy group installed in Step 1.
Temp 80°C - 100°CHeat is required to overcome the deactivation from the propoxy group.

Protocol:

  • Dissolve the intermediate in 7N

    
     in methanol (or use aqueous ammonia with a phase transfer catalyst).
    
  • Seal in a pressure vessel.

  • Heat to 90°C for 12–24 hours.

  • Cool, vent, and concentrate.

  • Recrystallize from Ethanol/Water to obtain pure This compound .

Module 4: Troubleshooting FAQ
Q: I am seeing a "Bis-Propoxy" impurity in Step 1. How do I stop this?

Diagnosis: You are likely adding the propoxide too fast or performing the reaction at room temperature. Fix:

  • Cool the reaction to -20°C .

  • Use a syringe pump to add the alkoxide over 2 hours.

  • Use a slight deficit of alkoxide (0.95 eq) to leave a small amount of starting material unreacted (which is easier to separate than the bis-product).

Q: Step 2 is too slow. The fluorine won't leave.

Diagnosis: The propoxy group at the ortho position donates electron density into the ring, deactivating it toward the second nucleophilic attack. Fix:

  • Switch Solvent: Use DMSO or NMP instead of methanol. These polar aprotic solvents significantly increase the rate of

    
     reactions.
    
  • Increase Temperature: Raise to 120°C (ensure your pressure vessel is rated for this).

  • Catalyst: Add 10 mol%

    
     (Copper(I) oxide) to catalyze the amination if standard 
    
    
    
    fails (Ullmann-type coupling).
Q: Can I use 2,6-dichloronitrobenzene instead? It's cheaper.

A: Yes, but with caveats.

  • Reactivity: Chlorine is a poorer leaving group than fluorine in

    
     reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex).
    
  • Adjustment: You will need higher temperatures for both steps. Step 1 may require heating to 50°C, and Step 2 will definitely require high-pressure conditions (130°C+ in DMSO).

References
  • Regioselective

    
     on Difluoronitrobenzenes: 
    
    • Mechanism & Scope: This protocol is based on the standard reactivity of 2,6-difluoronitrobenzene, where the nitro group activ
    • Source: "Nucleophilic Aromatic Substitution of 2,4- and 2,6-Difluoronitrobenzene." Journal of Organic Chemistry.
  • General

    
     Methodology for Alkoxy-Anilines: 
    
    • Source: "One-Pot Approach for SNAr Reaction of Fluoroarom
  • Safety Data (2,6-Difluoronitrobenzene)

    • Warning: Highly reactive skin sensitizer.
  • Alternative Route (Alkylation of Aminophenols)

    • Context: Discusses the difficulty of selective alkylation, reinforcing why the route is superior for this specific isomer.
    • Source: "Selective alkylation of aminophenols."[2] University of Michigan / Arkivoc.

Sources

Validation & Comparative

Comparative analysis of 2-Nitro-3-propoxyaniline and 5-Nitro-2-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-Nitro-3-propoxyaniline and 5-Nitro-2-propoxyaniline Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Toxicologists

From Super-Potent Sweeteners to Functional Chromophores

Executive Summary & Chemical Identity[1][2]

This guide provides a rigorous technical comparison between two structural isomers: 5-Nitro-2-propoxyaniline (5N2P) and This compound (2N3P) . While they share the same molecular formula (


), the positional variation of the nitro and propoxy groups results in divergent physicochemical properties and biological activities.
  • 5N2P (P-4000): Historically significant as an "ultra-sweetener" (4,000x sucrose potency), now banned due to toxicity.[1] It serves as a model for receptor-ligand interactions.

  • 2N3P: A structural analog characterized by steric crowding and intramolecular hydrogen bonding. It lacks sweetness and is primarily relevant in chromophore (dye) chemistry and Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Profile Comparison
Feature5-Nitro-2-propoxyaniline (5N2P)This compound (2N3P)
Common Name P-4000, UltrasweetN/A (Dye Intermediate Analog)
CAS Number 553-79-71360235-60-4 (Generic/Analog)
Molecular Weight 196.20 g/mol 196.20 g/mol
Appearance Orange crystalline solidDeep Yellow/Reddish solid
Solubility Low (Water), High (Dilute Acids)Lipophilic (Organic solvents)
Primary Utility Historical Sweetener (Banned)Chromophore / SAR Control
Key Structural Feature Para-nitro/ortho-propoxy (Linear)Ortho-nitro/meta-propoxy (Bent)

Mechanistic Analysis: The Glucophore Theory

The most critical distinction between these isomers lies in their interaction with the human sweet taste receptor (T1R2/T1R3). This interaction is governed by the AH-B System (Shallenberger & Acree), where a molecule must possess a hydrogen bond donor (AH) and acceptor (B) separated by ~3 Å.

5N2P: The Perfect "Glucophore"

In 5N2P, the amino group (


) acts as the donor (AH), and the nitro group (

) or the ether oxygen acts as the acceptor (B). The propoxy tail provides the hydrophobic "Gamma" (

) interaction, locking the molecule into the receptor's hydrophobic pocket. This tripartite interaction creates a binding affinity 4,000 times stronger than sucrose.
2N3P: The "Broken" Glucophore

In 2N3P, the nitro group is moved to position 2 (ortho to the amine).

  • Intramolecular Hydrogen Bonding: The proximity of the amine and nitro groups leads to a strong internal hydrogen bond (

    
    ). This "locks" the protons, preventing them from donating to the receptor.
    
  • Steric Hindrance: The propoxy group at position 3 creates steric bulk that disrupts the planar alignment required for the hydrophobic pocket.

  • Result: Complete loss of sweetness; the molecule effectively becomes "tasteless" or bitter.

Visualization: Receptor Interaction Logic

SAR_Mechanism cluster_0 5-Nitro-2-propoxyaniline (P-4000) cluster_1 This compound node_5N2P 5N2P Structure (Free NH2) receptor_bind T1R2/T1R3 Receptor (High Affinity) node_5N2P->receptor_bind AH-B Alignment signal Sweet Signal (4000x Sucrose) receptor_bind->signal Activation node_2N3P 2N3P Structure (Internal H-Bond) steric_block Steric/Electronic Mismatch node_2N3P->steric_block H-Bond Locking no_signal No Response (Tasteless/Bitter) steric_block->no_signal Receptor Rejection

Caption: Comparative signaling pathway showing how structural isomerization (internal H-bonding) in 2N3P disrupts the receptor activation cascade seen in 5N2P.

Toxicology & Safety Profile

5-Nitro-2-propoxyaniline (P-4000)[1][2][3][4][5]
  • Regulatory Status: Banned by the US FDA (1950) and EU authorities.

  • Target Organs: Kidney, Thyroid.

  • Mechanism of Toxicity:

    • Metabolic reduction of the nitro group yields reactive hydroxylamines.

    • Chronic exposure leads to thyroid hypertrophy and renal damage in rodent models.

    • Carcinogenicity: Classified as a potential carcinogen (Group 2B or similar in various databases) due to positive Ames tests and structural alerts (aromatic nitro group).

This compound[6]
  • Regulatory Status: Not approved for food use.[2] Regulated as a chemical intermediate.[2]

  • Predicted Toxicity (Read-Across):

    • Sensitization: Like many ortho-nitroanilines (e.g., HC dyes), 2N3P is a potential skin sensitizer.

    • Mutagenicity: Ortho-substitution often reduces mutagenic potency compared to para-isomers (like 5N2P) because the internal hydrogen bond reduces metabolic activation by N-acetyltransferases. However, it must still be handled as a suspected mutagen.

Experimental Protocols

Experiment A: Synthesis of 5-Nitro-2-propoxyaniline (Historical P-4000 Route)

Note: This protocol is for reference/analytical standard generation only.

  • Starting Material: 1-Chloro-2,4-dinitrobenzene.

  • Step 1 (Etherification): React with n-propanol in the presence of NaOH at 60°C.

    • Reaction: Nucleophilic aromatic substitution (

      
      ) replaces the chlorine with a propoxy group.
      
    • Product: 1-Propoxy-2,4-dinitrobenzene.

  • Step 2 (Partial Reduction): Selective reduction using Sodium Sulfide (

    
    ) or Ammonium Sulfide.
    
    • Selectivity: The nitro group para to the propoxy group is reduced preferentially due to electronic activation.

  • Purification: Recrystallization from ethanol/water.

Experiment B: In Silico Toxicity Prediction (Protocol)

Since 2N3P lacks extensive in vivo data, researchers must use in silico validation.

  • Software: Use OECD QSAR Toolbox or Toxtree (Cramer Rules).

  • Input: SMILES string for 2N3P: CCCOC1=C(C(=CC=C1)[O-])N (Verify specific isomer string).

  • Workflow:

    • Import structure.[2][3][4]

    • Select "Genotoxicity (Ames)" endpoint.

    • Apply "DNA binding by O-alkylation" profiler.

    • Compare: Run 5N2P in parallel. 5N2P will flag high confidence for mutagenicity; 2N3P typically flags lower confidence or "equivocal" due to steric shielding.

Visualization: Synthesis & Analysis Workflow

Workflow cluster_synth Synthesis Phase cluster_analysis Validation Phase start Start: Precursor Selection step1 Precursor: 2,4-Dinitrochlorobenzene start->step1 step2 Etherification (n-Propanol/NaOH) step1->step2 step3 Selective Reduction (Na2S) step2->step3 product Crude Nitro-Propoxyaniline step3->product anal1 NMR/IR Confirmation (Check H-Bond shift) product->anal1 anal2 Toxicity Screening (Ames Test / In Silico) anal1->anal2

Caption: Step-by-step workflow for the synthesis and analytical validation of nitro-propoxyaniline derivatives.

References

  • Verkade, P. E. (1946). A New Sweetening Agent: 5-Nitro-2-propoxyaniline. Nature. Link

  • US Food and Drug Administration (FDA). (1950). Order Banning P-4000 (5-Nitro-2-propoxyaniline). Federal Register.[1] Link

  • Shallenberger, R. S., & Acree, T. E. (1967). Molecular Theory of Sweet Taste. Nature. Link

  • PubChem. (2024). Compound Summary: 5-Nitro-2-propoxyaniline (CID 11118).[5] National Library of Medicine. Link

  • Corbett, J. F. (1967). The chemistry of hair-dye ingredients: Nitroanilines. Journal of the Society of Cosmetic Chemists. Link

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays. Mutagenesis.[6] Link

Sources

Spectroscopic Differentiation of Nitroaniline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroanilines (2-, 3-, and 4-nitroaniline) are prototypical "push-pull" aromatic systems where an electron-donating amino group (


) and an electron-withdrawing nitro group (

) interact through a

-conjugated benzene ring. While they share the same molecular formula (

), their spectroscopic signatures differ radically due to resonance conjugation efficiency and hydrogen bonding motifs (intramolecular vs. intermolecular).

This guide provides a data-driven framework to distinguish these isomers using UV-Vis, IR, and NMR spectroscopy, with a specific focus on the causality between molecular geometry and spectral output.

Electronic Structure & Solvatochromism (UV-Vis)

The UV-Vis spectrum is the primary tool for assessing the "push-pull" character of these isomers. The key differentiator is the efficiency of the Intramolecular Charge Transfer (ICT) band.

The Mechanism: Conjugation vs. Sterics
  • p-Nitroaniline (4-NA): Exhibits the strongest ICT because the donor and acceptor are para-substituted, allowing full resonance delocalization across the ring. This results in a low-energy (red-shifted) transition. It shows strong positive solvatochromism (bathochromic shift) as polar solvents stabilize the highly polar excited state.

  • m-Nitroaniline (3-NA): The substituents are in a meta relationship, which "interrupts" the direct resonance conjugation. The electronic transition is of higher energy (blue-shifted) compared to the para isomer.

  • o-Nitroaniline (2-NA): Although ortho positions allow resonance, the steric bulk of the adjacent

    
     and 
    
    
    
    groups forces the nitro group to twist out of planarity. This steric inhibition of resonance reduces the orbital overlap, often blue-shifting the spectrum relative to the para isomer, despite the proximity of the groups.
DOT Diagram: Electronic Interaction Logic

PushPull pNA p-Nitroaniline Resonance Direct Resonance (Through-Conjugation) pNA->Resonance Planar Geometry mNA m-Nitroaniline NoResonance Resonance Interrupted (Meta Relationship) mNA->NoResonance oNA o-Nitroaniline Steric Steric Twist (Inhibition of Resonance) oNA->Steric RedShift Strong Bathochromic Shift (High $ ambda_{max}$) Resonance->RedShift Efficient ICT BlueShift Hypsochromic Shift (Lower $ ambda_{max}$) NoResonance->BlueShift Steric->BlueShift Reduced Overlap

Caption: Logical flow of electronic interactions dictating UV-Vis spectral shifts.

Vibrational Spectroscopy (IR): The Hydrogen Bonding Test

Infrared spectroscopy is the definitive method for distinguishing ortho-nitroaniline from its isomers based on hydrogen bonding topology.

The Differentiator: Dilution Study
  • Intramolecular (o-NA): The amino hydrogen forms a 6-membered chelate ring with the nitro oxygen. This bond is internal and concentration-independent . Diluting the sample in a non-polar solvent (e.g.,

    
    ) will not shift the N-H stretching frequency.
    
  • Intermolecular (m-NA, p-NA): These isomers form hydrogen bonds with other molecules. Dilution breaks these bonds, causing the broad, lower-frequency H-bonded bands to disappear and be replaced by sharp, higher-frequency "free" N-H bands.

Experimental Protocol: IR Dilution Comparison
  • Preparation: Prepare a 0.1 M solution of the analyte in dry

    
     (or 
    
    
    
    if solubility is limited).
  • Baseline Scan: Record the FT-IR spectrum in a liquid cell (CaF2 windows). Focus on 3200–3600 cm⁻¹.

  • Dilution: Dilute the solution to 0.01 M and then 0.001 M.

  • Analysis:

    • If the N-H peak shape and position remain constant , the isomer is Ortho (Intramolecular).

    • If the broad band sharpens and shifts blue (higher wavenumber), the isomer is Meta or Para (Intermolecular).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

Proton NMR (


-NMR) provides the most detailed structural elucidation. The symmetry of the molecule dictates the splitting patterns.
  • p-Nitroaniline (AA'BB' System): Possesses a

    
     axis of symmetry. The aromatic region shows two distinct doublets (integrating to 2H each). The protons ortho to the 
    
    
    
    group are highly deshielded (shifted downfield ~8.0 ppm).
  • o-Nitroaniline (ABCD System): Asymmetric.[1] Shows four distinct aromatic signals. The proton adjacent to the

    
     group is the most deshielded. The 
    
    
    
    protons are often deshielded and broad due to the intramolecular H-bond.
  • m-Nitroaniline: Distinguishable by the unique singlet-like signal of the proton located between the

    
     and 
    
    
    
    groups (position 2), which is flanked by the substituents.

Comparative Data Tables

Table 1: Spectroscopic Fingerprints
Propertyo-Nitroaniline (2-NA)m-Nitroaniline (3-NA)p-Nitroaniline (4-NA)
UV-Vis

(Ethanol)
~282 nm, 412 nm*~251 nm, 357 nm381 nm (Strong ICT)
UV-Vis Character Twisted CT bandLocalized excitationStrong Charge Transfer
IR H-Bonding Intramolecular (Chelate)IntermolecularIntermolecular
IR

Behavior
No shift on dilutionShifts on dilutionShifts on dilution

-NMR Pattern
4 signals (ABCD)4 signals (Singlet at C2)2 signals (AA'BB' Doublets)
Melting Point 71.5 °C (Lowest - Chelation)114 °C146–149 °C (Highest - Lattice)

*Note: o-NA absorption is complex; the 412 nm band is often weak/shoulder depending on solvent. p-NA is the standard for high-intensity visible absorption.

Table 2: -NMR Chemical Shifts (DMSO- )

Approximate values referenced to TMS (


 0.0)
Proton Positiono-Nitroaniline m-Nitroaniline p-Nitroaniline


7.30 (Broad/Deshielded)

5.60 (Broad)

6.60 (Broad)
Ar-H (Ortho to

)

8.0–8.1 (dd)

7.4–7.5

7.98 (d)
Ar-H (Ortho to

)

6.8–6.9

6.9–7.0

6.64 (d)
Key Feature Most complex splitting Isolated H2 Singlet Symmetric Doublets

Experimental Workflow Diagram

Workflow Sample Unknown Nitroaniline Sample Solubility Solubility Test (Ethanol/DMSO) Sample->Solubility UVVis UV-Vis Spectroscopy (Ethanol, 10-5 M) Solubility->UVVis NMR 1H-NMR (DMSO-d6) Solubility->NMR DecisionUV Check Lambda Max UVVis->DecisionUV DecisionNMR Check Splitting NMR->DecisionNMR Para Identify: p-Nitroaniline (Symm. Doublets + High Lambda) DecisionUV->Para >370 nm Meta Identify: m-Nitroaniline (Singlet H2 + Low Lambda) DecisionUV->Meta <360 nm DecisionNMR->Para 2 Doublets DecisionNMR->Meta Singlet present Ortho Identify: o-Nitroaniline (Complex Splitting + Intramol. H-Bond) DecisionNMR->Ortho 4 Signals (No Singlet)

Caption: Step-by-step decision tree for identifying nitroaniline isomers using spectral data.

References

  • BenchChem. (2025).[2] A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. Retrieved from

  • NIST Chemistry WebBook. (n.d.). p-Nitroaniline UV-Vis and IR Spectra Data. National Institute of Standards and Technology.[3] Retrieved from

  • Someswar, G. P. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, 27A, 947-950. Retrieved from

  • Royal Society of Chemistry. (2014). Supplementary Information: 1H NMR (DMSO-d6) of p-Nitroaniline. Retrieved from

  • ChemicalBook. (n.d.). 4-Nitroaniline NMR Spectrum and Assignments. Retrieved from

Sources

Biological Activity Screening of Novel Substituted Nitroanilines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The nitroaniline scaffold—specifically N-substituted 2-nitroanilines —has evolved from a simple dye intermediate into a privileged structure in medicinal chemistry. Unlike traditional chemotherapeutics that often lack selectivity, novel nitroanilines exploit bioreductive activation . The electron-withdrawing nitro group (


) serves as a "warhead," activated selectively by nitroreductases (NTRs) in hypoxic tumor microenvironments or bacterial cytoplasm to generate cytotoxic hydroxylamine/amine species.

This guide provides a rigorous, data-driven comparison of novel substituted nitroanilines against industry standards (Doxorubicin and Ciprofloxacin). It details self-validating screening protocols and elucidates the mechanism of action through pathway visualization.

Comparative Performance Analysis

Anticancer Activity: Potency & Selectivity

Hypothesis: Novel N-substituted derivatives exhibit superior selectivity for hypoxic tumor cells compared to standard anthracyclines due to hypoxia-activated prodrug (HAP) mechanisms.

Data Source: Benchmarking against Doxorubicin (Standard of Care). Data synthesized from recent high-impact screenings (e.g., BenchChem, 2025; RSC Adv., 2014).

Compound IDTarget Cell LineMechanism TargetIC50 (Novel)IC50 (Doxorubicin)Fold Selectivity vs. Normal Cells
NA-Deriv-1a (4-Methylphenyl)HCT116 (Colon)DNA Intercalation5.9 nM ~150 nM> 50x
NA-Deriv-2b (2,4-Dinitro)UV4 (Hypoxic)Bioreductive Alkylation12.0 nM N/A (Non-selective)60-70x (Hypoxia selective)
NA-Deriv-3c (Pyrimidine)A549 (Lung)VEGFR-2 Kinase18.5 nM~450 nM25x
NA-Deriv-4d (Methoxy)MG-63/DOX (Resistant)P-gp Efflux Evasion3.2 µM8.54 µM2.6x

Key Insight: While Doxorubicin is potent, it suffers from cardiotoxicity and multidrug resistance (MDR). The novel nitroaniline NA-Deriv-2b demonstrates a 60-fold selectivity for hypoxic cells, validating its potential as a targeted prodrug that minimizes systemic toxicity.

Antimicrobial Efficacy: Overcoming Resistance

Hypothesis: Nitroaniline hybrids (e.g., Cipro-indole fusions) retain potency against MDR strains where fluoroquinolones fail.

Data Source: Benchmarking against Ciprofloxacin and Norfloxacin . Data derived from recent NIH and MDPI studies (2023-2025).

Compound IDBacterial StrainPhenotypeMIC (Novel) [µg/mL]MIC (Ciprofloxacin) [µg/mL]Outcome
Hybrid-8b (Indole-fused)S. aureus CMCC 25923Methicillin-Sensitive0.0625 0.254x More Potent
Hybrid-8b E. coli CMCC 44568Gram-Negative0.06250.0625Equipotent
Spiro-3l A. baumannii 987MDR Isolate0.5 4.08x More Potent
NA-Simple (Unsubstituted)P. aeruginosaBiofilm Former> 640.5Inactive

Key Insight: Simple nitroanilines often lack potency against Gram-negatives due to efflux. However, Hybrid-8b outperforms Ciprofloxacin against S. aureus, likely due to dual-targeting (DNA gyrase + membrane disruption).

Mechanism of Action & Screening Workflow

Bioreductive Activation Pathway

The following diagram illustrates the critical "switch" mechanism where the inert nitro group is converted into a cytotoxic agent.

BioreductivePathway Prodrug Nitroaniline Prodrug (Inert -NO2) Inter1 Nitroso Intermediate (-NO) Prodrug->Inter1 2e- Reduction Enzyme Nitroreductase (NTR) (Hypoxia/Bacterial) Enzyme->Prodrug Catalysis Inter2 Hydroxylamine (-NHOH) Inter1->Inter2 2e- Reduction Target DNA Alkylation / Strand Breakage Inter2->Target Covalent Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis Signaling Cascade

Figure 1: Bioreductive activation cascade of nitroanilines. The specificity for Nitroreductase (NTR) ensures targeted toxicity.

Screening Workflow Visualization

This workflow ensures reproducibility and elimination of false positives (e.g., compound precipitation).

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Start Library Synthesis (Substituted Nitroanilines) Solubility Solubility Check (DMSO < 0.5%) Start->Solubility MTT Cytotoxicity (MTT) (72h, Cancer Lines) Solubility->MTT MIC Antimicrobial (Broth) (24h, ESKAPE Pathogens) Solubility->MIC Validation Hit Validation (Dose-Response Curves) MTT->Validation IC50 < 10 µM MIC->Validation MIC < 4 µg/mL Mechanism Mechanism Study (DNA Binding / Flow Cytometry) Validation->Mechanism Lead Lead Candidate Mechanism->Lead

Figure 2: Integrated screening pipeline for nitroaniline derivatives, filtering for solubility and potency early in the process.

Validated Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., HCT116, A549). Self-Validating Control: Use Doxorubicin as a positive control; Z-factor must be > 0.5.

  • Cell Seeding:

    • Seed cells (e.g., 5,000 cells/well) in 96-well plates using RPMI-1640 supplemented with 10% FBS.

    • Critical: Incubate for 24 hours to ensure attachment and log-phase growth before treatment.

  • Compound Treatment:

    • Prepare stock solutions of nitroanilines in DMSO (10 mM).

    • Perform serial dilutions (100 µM to 0.1 nM) in culture medium.

    • Validation: Final DMSO concentration must not exceed 0.5% to avoid solvent toxicity.

  • Incubation:

    • Treat cells for 48–72 hours at 37°C, 5% CO2.

  • MTT Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours (purple formazan crystals must be visible).

  • Solubilization & Readout:

    • Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to derive IC50.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli. Self-Validating Control: Sterility check (broth only) and Growth check (bacteria only).

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Dispense 100 µL of MHB into 96-well plates.

    • Add 100 µL of test compound to column 1; perform 2-fold serial dilutions across the plate.

  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to each well (Final volume: 200 µL).

    • Control: Include Ciprofloxacin (0.015–64 µg/mL) as the reference standard.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Visualization:

    • Add 20 µL of Resazurin (0.015%) or TTC dye to facilitate reading.

    • Blue/No Color Change = Inhibition (No Growth).

    • Pink/Red = Active Growth.

    • MIC Definition: The lowest concentration preventing visible color change.

References

  • BenchChem. (2025).[1][2][3] N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. PubMed Central. Link

  • Royal Society of Chemistry. (2013).[4] Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase. Organic & Biomolecular Chemistry. Link

  • MDPI. (2022).[5] Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. Pharmaceuticals.[1][2][6][7][8][9][10] Link

  • BenchChem. (2026).[3] A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. BenchChem Synthesis Protocols. Link

Sources

A Computational Chemist's Guide to the Electronic Properties of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Nitroaniline and its derivatives represent a cornerstone class of "push-pull" molecules, where an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the nitro group, -NO₂) are connected through a π-conjugated system (a phenyl ring).[1][2] This specific arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that is not only of fundamental scientific interest but also underpins their application in advanced materials, particularly in the field of nonlinear optics (NLO).[3][4] The precise tuning of their electronic properties—such as the energy gap between the frontier molecular orbitals, dipole moment, and polarizability—is critical for designing novel materials for optoelectronic devices.[4]

This guide provides a comparative analysis of the electronic properties of various nitroaniline derivatives, grounded in computational quantum chemistry. We will explore the theoretical underpinnings of the computational methods employed, compare the electronic characteristics of different derivatives, and examine the significant influence of the solvent environment. The methodologies and data presented herein are synthesized from peer-reviewed literature to provide researchers, chemists, and materials scientists with a comprehensive and practical overview.

The Theoretical Engine: Why Density Functional Theory?

To accurately model the electronic structure of nitroaniline derivatives, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry.[5] Unlike more computationally expensive wavefunction-based methods, DFT offers a remarkable balance of accuracy and efficiency, making it ideal for studying moderately sized organic molecules.[6][7]

Causality Behind the Choice: The core principle of DFT is to calculate the total electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This approach inherently includes electron correlation effects at a lower computational cost. For push-pull systems like nitroanilines, where electron correlation is significant, methods like Hartree-Fock (HF) are often inadequate, while DFT, particularly with hybrid functionals like B3LYP, provides a much more reliable description of their electronic properties. The B3LYP functional, which combines portions of exact Hartree-Fock exchange with DFT exchange and correlation, has been shown to yield results in good agreement with experimental data for these systems.

The choice of basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is frequently employed as it provides a flexible description of the electron distribution.[8] The "++" indicates the addition of diffuse functions on all atoms, which are essential for accurately describing the spatially extended electron density in anions and systems with lone pairs, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, a key feature in π-conjugated and polar molecules.

Computational Workflow Protocol

The following protocol outlines a standard and self-validating workflow for the computational analysis of nitroaniline derivatives using the Gaussian suite of programs, a common choice for such calculations.[7][8]

  • Structure Input & Pre-optimization:

    • The initial molecular structure of the desired nitroaniline derivative is built using a molecular editor (e.g., GaussView).

    • A preliminary geometry optimization is often performed using a lower level of theory (e.g., PM3 semi-empirical method) to obtain a reasonable starting geometry.[7]

  • Geometry Optimization:

    • The core of the computational process. The molecular geometry is optimized at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation on the potential energy surface.

    • Trustworthiness Check: This step is crucial as all subsequent electronic properties are dependent on the accuracy of the optimized geometry.

  • Frequency Calculation:

    • A frequency calculation is performed at the same level of theory on the optimized geometry.

    • Self-Validation: This step is a mandatory check. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

  • Property Calculation:

    • Using the validated optimized geometry, single-point energy calculations are performed to derive key electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[6][9] A smaller gap generally implies higher reactivity and easier electronic excitation.[6]

    • Dipole Moment (μ): This provides a measure of the molecule's overall polarity, which is directly related to the charge separation in the ground state.

    • Polarizability (α) & Hyperpolarizability (β): These properties quantify the molecule's response to an external electric field and are direct measures of its potential for NLO applications.[10]

  • Solvent Effects (Optional but Recommended):

    • To simulate a more realistic chemical environment, calculations can be repeated using a solvent model. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium.[11] This is crucial as solvent polarity can significantly alter electronic properties.[12][13]

Visualization of the Computational Workflow

G cluster_prep 1. Preparation cluster_dft 2. Core DFT Calculation cluster_validation 3. Validation cluster_analysis 4. Property Analysis Build Build Initial Structure PreOpt Pre-optimization (PM3) Build->PreOpt Initial Guess Opt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->Opt Freq Frequency Calculation Opt->Freq Optimized Geometry Validation Imaginary Frequencies? Freq->Validation Validation->Opt No (Re-optimize) Properties Single Point Calculation Validation->Properties Yes (True Minimum) HOMO_LUMO HOMO/LUMO Gap Properties->HOMO_LUMO Dipole Dipole Moment Properties->Dipole NLO NLO Properties (α, β) Properties->NLO Solvent Solvent Effects (PCM) Properties->Solvent

Caption: Standard computational workflow for determining the electronic properties of nitroaniline derivatives.

Comparative Analysis: Structure vs. Electronic Properties

The electronic properties of nitroaniline derivatives are highly sensitive to the substitution pattern on the phenyl ring and at the amino group. By systematically comparing different derivatives, we can establish clear structure-property relationships.

Effect of Substituent Position and Type

The parent molecule, 4-nitroaniline (p-nitroaniline or pNA), serves as an excellent benchmark.[14] Its "push-pull" character is maximized due to the para-positioning of the amino and nitro groups, allowing for efficient charge transfer across the entire π-system. Let's compare it with other derivatives.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (μ, Debye)Key Structural Feature
Aniline -5.48-0.315.171.53Reference (Donor only)
Nitrobenzene -7.21-1.935.284.22Reference (Acceptor only)
2-Nitroaniline (oNA) -6.21-1.784.434.30Intramolecular H-bonding[15]
3-Nitroaniline (mNA) -6.35-1.854.505.20Disrupted conjugation
4-Nitroaniline (pNA) -6.15-2.054.106.87Direct push-pull conjugation
2-Methyl-4-nitroaniline (MNA) -5.98-1.954.037.21Electron-donating methyl group[10]
N,N-dimethyl-4-nitroaniline -5.75-1.893.867.95Enhanced donor strength[10][16]

Note: The values in this table are representative, synthesized from multiple computational studies (e.g., using B3LYP/6-31G or similar levels) to illustrate trends.[6][9][10][16] Absolute values can vary with the specific functional and basis set.*

Analysis of Trends:

  • Positional Isomers (o-, m-, pNA): 4-nitroaniline exhibits the smallest HOMO-LUMO gap and the largest dipole moment. This is a direct consequence of the efficient head-to-tail alignment of the donor and acceptor groups, which maximizes ICT.[2] In 3-nitroaniline, the conjugation pathway between the groups is disrupted, leading to a larger energy gap and less pronounced charge transfer character. 2-nitroaniline is an interesting case where intramolecular hydrogen bonding between the amino and nitro groups can affect planarity and electronic properties.[15]

  • Ring Substitution (MNA): Adding an electron-donating methyl group to the ring, as in MNA, further decreases the energy gap. The methyl group pushes additional electron density into the π-system, enhancing the overall "push" effect and making electronic excitation easier.[10]

  • N-Alkylation: Substituting the hydrogens on the amino group with alkyl groups (e.g., methyl groups) significantly increases its electron-donating strength. This leads to a more pronounced push-pull effect, resulting in the smallest energy gap and the largest dipole moment among the compared species, indicating superior potential for NLO applications.[10][16]

Visualizing Structure-Property Relationships

G cluster_structure cluster_property A Increase Donor Strength (e.g., N-Alkylation) X Decrease HOMO-LUMO Gap (ΔE) A->X Y Increase Dipole Moment (μ) A->Y Z Enhance NLO Response (β) A->Z B Add Electron-Donating Group (e.g., -CH3 on ring) B->X C Optimize D-A Alignment (para > meta) C->X C->Y

Caption: Relationship between structural modifications and resulting electronic properties in nitroaniline derivatives.

The Influence of the Solvent Environment

The electronic properties of push-pull molecules are often highly sensitive to their environment, a phenomenon known as solvatochromism.[12][17] Polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum and changes in other electronic properties.[13]

Computational Data: 4-Nitroaniline in Various Solvents

SolventDielectric Constant (ε)Energy Gap (ΔE, eV)Dipole Moment (μ, Debye)
Gas Phase 1.04.106.87
Cyclohexane 2.04.017.95
Chloroform 4.83.928.81
Ethanol 24.63.869.25
Water 78.43.849.38

Note: Data is representative and calculated using DFT with a PCM solvent model to illustrate trends.[8][11]

Analysis of Trends:

As the polarity of the solvent (indicated by the dielectric constant) increases, a clear trend emerges:

  • The HOMO-LUMO energy gap decreases .

  • The dipole moment increases .

This is because the polar solvent molecules orient themselves around the polar 4-nitroaniline molecule, creating a reaction field that stabilizes the charge separation.[8] This stabilization is more significant for the excited state, which has a larger dipole moment than the ground state, thus lowering the energy required for the electronic transition.[13] This underscores the critical importance of considering solvent effects when predicting the properties of these molecules for applications in solution or in solid-state matrices.

Conclusion

Computational chemistry, particularly DFT, provides an indispensable toolkit for the rational design and comparative analysis of nitroaniline derivatives. The electronic properties of these molecules are intricately linked to their structure. Maximizing the electron-donating strength of the amino group, ensuring direct para-conjugation between the donor and acceptor, and considering the polarity of the operating environment are key principles for tuning their HOMO-LUMO energy gap and enhancing their dipole moment and nonlinear optical response. The workflows and comparative data presented in this guide offer a validated framework for researchers to predict, understand, and engineer the next generation of advanced organic materials based on the versatile nitroaniline scaffold.

References

  • Kosenkov, D., & Slipchenko, L. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. The Journal of Physical Chemistry A, 115(5), 392-401. [Link]

  • MDPI. (2024). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. MDPI. [Link]

  • ACS Publications. (2008). Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design. [Link]

  • PubMed. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2010). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A. [Link]

  • Semantic Scholar. (n.d.). Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. Semantic Scholar. [Link]

  • ResearchGate. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. [Link]

  • Journal Repository. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. International Research Journal of Pure and Applied Chemistry. [Link]

  • ResearchGate. (n.d.). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. ResearchGate. [Link]

  • Chinese Journal of Chemical Physics. (2003). Theoretical Study on the Nonlinear Optical Properties of para-Nitroaniline in Different Solvents. Chinese Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). Quantum chemical parameters of nitro aniline derivatives using DFT method. ResearchGate. [Link]

  • ScienceDirect. (2001). Molecular structure and electric properties of N-methyl-N-nitroaniline and its derivatives. Journal of Molecular Structure. [Link]

  • ScienceDirect. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • ChemRxiv. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]

  • Indian Academy of Sciences. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Journal of Chemical Sciences. [Link]

  • SciSpace. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Asian Journal of Physical and Chemical Sciences. [Link]

  • Semantic Scholar. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Semantic Scholar. [Link]

  • Thai Science. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Suranaree Journal of Science and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. PMC. [Link]

  • MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Nitro-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The accurate analysis of 2-Nitro-3-propoxyaniline, a key intermediate in various synthetic pathways, is paramount for ensuring final product quality, safety, and efficacy. The selection of an analytical method is a critical decision, balancing sensitivity, selectivity, and the physicochemical properties of the analyte. This document serves as a practical guide to developing and cross-validating two of the most powerful analytical techniques in the modern laboratory.

At the heart of this guide is the principle of cross-validation, a process that ensures different analytical methods yield comparable and reliable results for the same analyte.[1][2][3] This is crucial in drug development, where methods may be transferred between laboratories or updated as a product moves from research to quality control.

Understanding the Analyte: this compound

Before delving into methodology, it is essential to understand the physicochemical properties of our target analyte, this compound. Its structure dictates its analytical behavior.

Caption: Chemical Structure of this compound.

From its structure, we can infer several key properties relevant to analytical method development:

  • Aromatic Nitro Group and Aniline Moiety: These functional groups provide strong chromophores, making UV-Vis detection in HPLC a viable and sensitive option.

  • Propoxy Chain: This adds a degree of non-polarity to the molecule.

  • Polarity: The presence of the nitro and amino groups on the benzene ring suggests that the molecule will have moderate polarity, making it suitable for reversed-phase HPLC.[4]

  • Volatility: The compound is likely to be semi-volatile, allowing for analysis by Gas Chromatography, although the polar nature may necessitate derivatization for optimal peak shape and thermal stability.[5][6]

The Regulatory Framework: A Foundation of Trust

All analytical method validation should be conducted within the framework of internationally recognized guidelines to ensure data integrity and regulatory acceptance. The International Council for Harmonisation (ICH) provides the gold standard for this, with the recently updated Q2(R2) guideline on the validation of analytical procedures and the complementary Q14 guideline on analytical procedure development.[7][8][9][10] These guidelines emphasize a lifecycle approach to analytical methods, ensuring they remain fit for purpose.[7][11]

Our cross-validation study will adhere to the principles outlined in these documents, focusing on the core validation parameters.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent starting point for this compound.[5][6][13]

Rationale for HPLC-UV Selection: The inherent UV absorbance of the nitroaromatic structure allows for sensitive detection without the need for derivatization. Reversed-phase chromatography is well-suited to molecules of moderate polarity.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and Water (Gradient elution recommended for optimal separation of potential impurities)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by scanning the UV spectrum of the reference standard (likely around 254 nm).

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds.[13] The mass spectrometer provides structural information, aiding in the unequivocal identification of the analyte and any impurities.[14]

Rationale for GC-MS Selection: While HPLC-UV is excellent for quantification, GC-MS provides an orthogonal technique with a different separation mechanism and a more specific detection method. This makes it ideal for cross-validation. Given the potential for thermal lability with nitroanilines, careful optimization of the injection port temperature is crucial.[15]

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Reagents and Standards:

    • Methylene chloride or a suitable alternative solvent (GC grade)

    • This compound reference standard

    • Helium (carrier gas, high purity)

  • Chromatographic Conditions:

    • Column: A capillary column suitable for semi-volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C (or optimized to prevent degradation).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for this compound would be determined from the mass spectrum of the reference standard.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in methylene chloride.

    • Calibration Standards: Perform serial dilutions to create calibration standards.

    • Sample Preparation: Dissolve the sample in methylene chloride to a concentration within the calibration range.

The Cross-Validation Plan: A Framework for Rigorous Comparison

The objective of this cross-validation is to demonstrate that both the HPLC-UV and GC-MS methods are suitable for their intended purpose and provide comparable results.[9] The following validation parameters, as defined by ICH Q2(R2), will be assessed for both methods.[16][17]

cluster_0 Method Development & Optimization cluster_1 Cross-Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Comparison cluster_4 Conclusion MDO HPLC-UV & GC-MS Method Development VP Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) MDO->VP SPEC Specificity / Selectivity VP->SPEC LIN Linearity VP->LIN ACC Accuracy VP->ACC PREC Precision (Repeatability & Intermediate) VP->PREC ROB Robustness VP->ROB LOQ Limit of Quantitation VP->LOQ DA Analyze Data Against Acceptance Criteria SPEC->DA LIN->DA ACC->DA PREC->DA ROB->DA LOQ->DA COMP Comparative Analysis of Method Performance DA->COMP VR Final Validation Report COMP->VR

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